molecular formula C27H33N3O2S B2513379 N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide CAS No. 532974-26-8

N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide

Cat. No.: B2513379
CAS No.: 532974-26-8
M. Wt: 463.64
InChI Key: MUAMYYBFVYJPJL-UHFFFAOYSA-N
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Description

N-(2-(3-((2-(Cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a structurally complex molecule featuring multiple pharmacologically relevant moieties. Its core structure includes a 3,5-dimethylbenzamide group, a thioether-linked indole ring, and a cyclohexylaminoacetamide side chain.

Properties

IUPAC Name

N-[2-[3-[2-(cyclohexylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O2S/c1-19-14-20(2)16-21(15-19)27(32)28-12-13-30-17-25(23-10-6-7-11-24(23)30)33-18-26(31)29-22-8-4-3-5-9-22/h6-7,10-11,14-17,22H,3-5,8-9,12-13,18H2,1-2H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAMYYBFVYJPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a complex organic compound that belongs to the class of substituted indolecarboxamides. Its structure incorporates a thioether linkage and features both indole and benzamide moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C26H31N3O2S
  • Molecular Weight : 449.61 g/mol
  • CAS Number : 532970-19-7
  • IUPAC Name : N-[2-[3-[2-(cyclohexylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. The indole moiety is known to modulate various biological pathways, while the benzamide group enhances binding affinity and specificity to receptors or enzymes involved in cellular signaling pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing physiological responses.
  • Cell Signaling Pathways : The compound could interfere with signaling cascades that regulate cell growth and survival.

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to this compound exhibit significant anti-cancer properties. For example, studies have demonstrated that indole derivatives can inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression.

Summary of Biological Activities:

Activity TypeObserved EffectsReferences
Anticancer ActivityInduces apoptosis in various cancer cell lines
Enzyme InhibitionInhibits specific kinases involved in tumor growth
Anti-inflammatory EffectsModulates inflammatory cytokines

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Indole Derivatives in Cancer Therapy :
    • A study found that indole-based compounds significantly reduced tumor growth in xenograft models by inducing apoptosis through the activation of caspase pathways .
  • Thioether Compounds :
    • Research indicated that thioether-linked compounds showed enhanced cytotoxicity against resistant cancer cell lines compared to their non-thioether counterparts .
  • Benzamide Analogues :
    • Benzamide derivatives have been shown to exhibit potent inhibition of dihydrofolate reductase (DHFR), a target in cancer therapy, leading to reduced tumor proliferation .

Scientific Research Applications

Antidiabetic Potential

Recent studies indicate that this compound may protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial in diabetes development. A related compound showed significant β-cell protective activity with an EC50 value of 0.1 μM, suggesting that structural analogs could exhibit similar properties.

Anticancer Activity

The anticancer properties of compounds related to N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide have been investigated:

In vitro Cytotoxicity : Related compounds demonstrated cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value of less than 10 µM against A-431 cells, indicating potent anticancer activity.

Neuroprotective Effects

The neuroprotective effects of this compound have been explored in models of induced seizures. It has shown significant efficacy in reducing seizure frequency in picrotoxin-induced models, suggesting potential applications in treating epilepsy and other neurodegenerative conditions.

Anti-inflammatory Properties

Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-1β in cellular models. This suggests that this compound may also exert anti-inflammatory effects.

Activity TypeCell Line/ModelIC50 (µM)Reference
AnticancerA-431<10
AnticonvulsantPicrotoxin modelNot specified
Anti-inflammatoryJ774A.1 cells10

Case Study on Anticancer Activity

A study evaluated the cytotoxic effects of various benzamide derivatives on cancer cell lines. Modifications to the benzamide structure significantly impacted anticancer efficacy, with some derivatives achieving IC50 values lower than established chemotherapeutics.

Neuroprotective Study

Research examining the neuroprotective effects of thiazole derivatives found that certain modifications enhanced their ability to cross the blood-brain barrier and exert protective effects against neuronal damage induced by oxidative stress.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The thioether group (-S-) in the compound is susceptible to oxidation and nucleophilic displacement:

  • Oxidation to sulfone/sulfoxide : Reactivity with oxidizing agents like H₂O₂ or meta-chloroperbenzoic acid (mCPBA) under controlled conditions could yield sulfoxide (R-SO-R') or sulfone (R-SO₂-R') derivatives .

  • Displacement reactions : Thioethers may undergo substitution with strong nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents, potentially modifying the side-chain structure.

Amide Group Reactivity

The benzamide and acetamide functionalities participate in hydrolysis and transamidation:

  • Acid/Base-Catalyzed Hydrolysis : Under acidic (HCl, H₂SO₄) or basic (NaOH) conditions, the amide bonds may hydrolyze to form carboxylic acids and amines. For example, cleavage of the cyclohexylamino acetamide group could yield cyclohexylamine and a thiol-containing intermediate .

  • Transamidation : Heating with excess primary or secondary amines (e.g., methylamine) in the presence of catalysts like DCC (dicyclohexylcarbodiimide) may replace the cyclohexyl group with other amines .

Indole Ring Functionalization

The indole moiety undergoes electrophilic substitution, particularly at the 5-position due to electron-donating effects of the thioether group:

  • Nitration : Reaction with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) could introduce a nitro group at the 5-position of the indole ring .

  • Halogenation : Bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane may add halogens to the indole structure .

Cyclohexylamino Group Modifications

The cyclohexylamine substituent is amenable to alkylation or acylation:

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in pyridine could yield N-acylated derivatives.

  • Salt Formation : Reacting with HCl or other acids forms water-soluble ammonium salts, enhancing bioavailability .

Synthetic Pathway Insights

Key reactions from its synthesis (as inferred from structural analogs ):

StepReaction TypeReagents/ConditionsPurpose
1Thioether formationThiol + Halide, Base (e.g., K₂CO₃)Coupling indole to acetamide side chain
2Amide couplingDCC/HOBt, DichloromethaneLinking benzamide to ethylindole
3Catalytic hydrogenationH₂, Pd/C, EthanolReducing nitro intermediates (if present)

Stability Under Physiological Conditions

  • pH Sensitivity : The amide bonds may hydrolyze slowly in acidic environments (e.g., stomach pH ~1.5), necessitating prodrug strategies for oral delivery .

  • Oxidative Stability : The thioether group is prone to oxidation in vivo, potentially forming sulfoxides as metabolites.

Comparative Reactivity Table

Functional GroupReactionReagentsProduct Application
Thioether (-S-)OxidationH₂O₂, mCPBASulfoxide/sulfone prodrugs
Benzamide (-CONH-)HydrolysisHCl/NaOHCarboxylic acid intermediates
Indole (C3 position)Electrophilic substitutionHNO₃/H₂SO₄Nitro derivatives for SAR studies
Cyclohexylamino (-NH-)AcylationAcetyl chloride, PyridineEnhanced lipophilicity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzamide Moieties

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares a benzamide backbone with the target compound but lacks the indole and thioether functionalities. Its synthesis via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol highlights the importance of amide coupling in constructing such derivatives . The N,O-bidentate directing group in this compound facilitates metal-catalyzed C–H bond activation, a feature absent in the target molecule due to its distinct substitution pattern.

Indole-Oxadiazole-Thioacetamide Derivatives

Compounds such as N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () incorporate indole and thioacetamide groups but differ in their linker chemistry (oxadiazole vs. thioethyl). The oxadiazole moiety is known for enhancing metabolic stability and electronic effects, whereas the thioether in the target compound may offer greater flexibility and reduced polarity, impacting membrane permeability .

Indole-Propanamide Derivatives with Cycloalkyl Groups

2-(Butylamino)-N-(2-cyclooctylethyl)-3-(1H-indol-3-yl)propanamide () shares the indole core and a cycloalkyl-substituted amide side chain. However, its cyclooctylethyl group contrasts with the cyclohexylamino group in the target compound. Cyclohexyl substituents typically exhibit lower lipophilicity (cLogP ~4.5) compared to cyclooctyl (cLogP ~6.0), which could influence bioavailability and target engagement . Additionally, the propanamide spacer in may allow for distinct conformational flexibility relative to the ethylenediamine-like linker in the target compound.

Data Table: Comparative Analysis

Compound Name Key Functional Groups Synthesis Highlights Notable Properties References
N-(2-(3-((2-(Cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide (Target) 3,5-Dimethylbenzamide, thioether, indole Likely multi-step amidation and thioether formation High lipophilicity, steric hindrance -
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide, N,O-bidentate directing group Amide coupling with amino alcohol Metal-catalyzed C–H activation
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Indole, oxadiazole, thioacetamide Oxadiazole cyclization, thioacetamide coupling Antimicrobial potential, metabolic stability
2-(Butylamino)-N-(2-cyclooctylethyl)-3-(1H-indol-3-yl)propanamide Indole, propanamide, cyclooctylethyl Acid-catalyzed deprotection High lipophilicity, conformational flexibility

Discussion

The target compound’s structural uniqueness lies in its combination of a 3,5-dimethylbenzamide group, thioethyl-indole linkage, and cyclohexylamino side chain. The thioether linker may offer superior stability over oxadiazole-based analogs (), though this requires experimental validation . The cyclohexyl group balances lipophilicity more effectively than cyclooctyl (), which could optimize pharmacokinetics . Further research should explore the target’s synthetic optimization, biological activity, and comparative ADMET profiles to validate these hypotheses.

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